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molecular formula C5H5NO2S B1266567 2-Methyl-1,3-thiazole-5-carboxylic acid CAS No. 40004-69-1

2-Methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B1266567
M. Wt: 143.17 g/mol
InChI Key: QCXCIYPOMMIBHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08178522B2

Procedure details

To a stirred solution of 2-methyl-thiazole-5-carboxylic acid ethyl ester (1.3 g, 8.0 mmol) in dioxane (12 mL) at room temperature was added NaOH (2N, 12 mL). After 1 h the reaction mixture was neutralized with HCl (1N, 12 mL), then filtered and the collected solid dried in vacuo to give the title compound (758 mg, 70%) as an off white solid. MS: m/e=142.0 [M−H]−.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[S:10][C:9]([CH3:11])=[N:8][CH:7]=1)=[O:5])C.[OH-].[Na+].Cl>O1CCOCC1>[CH3:11][C:9]1[S:10][C:6]([C:4]([OH:5])=[O:3])=[CH:7][N:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C)OC(=O)C1=CN=C(S1)C
Name
Quantity
12 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the collected solid dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC=1SC(=CN1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 758 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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